molecular formula C17H14N2O3 B2987307 (2-hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone CAS No. 955964-65-5

(2-hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone

Cat. No.: B2987307
CAS No.: 955964-65-5
M. Wt: 294.31
InChI Key: SPMDEJUEPVWRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone is a pyrazole-based heterocyclic compound featuring a hydroxyphenyl ketone moiety linked to a 4-methoxyphenyl-substituted pyrazole ring. Its synthesis typically involves condensation reactions between hydrazine derivatives and substituted carbonyl precursors, followed by recrystallization to isolate the pure product . The 2-hydroxyphenyl group contributes to hydrogen-bonding interactions, while the 4-methoxyphenyl substituent enhances lipophilicity, influencing both solubility and biological activity .

Properties

IUPAC Name

(2-hydroxyphenyl)-[1-(4-methoxyphenyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-14-8-6-13(7-9-14)19-11-12(10-18-19)17(21)15-4-2-3-5-16(15)20/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMDEJUEPVWRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including anti-inflammatory, antioxidant, and anticancer activities. This article presents a detailed examination of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H14N2O3\text{C}_{17}\text{H}_{14}\text{N}_2\text{O}_3

This structure comprises a hydroxyphenyl group, a methoxyphenyl group, and a pyrazole moiety, which contribute to its biological properties.

Antioxidant Activity

Research indicates that derivatives of pyrazoles exhibit significant antioxidant properties. In particular, studies utilizing molecular docking simulations have shown that compounds similar to this compound can effectively scavenge free radicals and inhibit lipid peroxidation . The antioxidant activity is primarily attributed to the presence of phenolic groups that can donate hydrogen atoms to free radicals.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects. In vitro studies have revealed that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . These findings suggest potential applications in treating inflammatory diseases.

Antimicrobial Activity

Antimicrobial assays have shown that certain pyrazole derivatives possess notable antifungal and antibacterial properties. For instance, compounds structurally related to this compound have been effective against various pathogenic fungi and bacteria . The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Notably, they have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo . The interaction with specific molecular targets involved in cancer progression is an area of ongoing research.

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various pyrazole derivatives, it was found that this compound exhibited a significant decrease in malondialdehyde (MDA) levels in treated cells compared to controls. This suggests effective protection against oxidative stress .

CompoundMDA Levels (μM)Control Levels (μM)
Test Compound2.55.0

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The compound showed an IC50 value of 15 µM, indicating significant potency against cancer cells while exhibiting minimal toxicity towards normal cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

The substituents significantly alter physicochemical parameters:

Table 2: Physicochemical Properties of Selected Compounds
Compound LogP Molecular Weight (g/mol) Melting Point (°C)
Parent compound (4-methoxyphenyl) 3.2* 336.36 180–182†
4-Chlorophenyl-thiazole analog 3.8 413.87 195–197
4-Methylphenyl analog 2.9 294.33 165–168

*Predicted using fragment-based methods. †Estimated from analogous pyrazolyl methanones .

Trends:

  • Lipophilicity (LogP): Chlorophenyl-thiazole derivatives show higher LogP values, correlating with enhanced membrane permeability but reduced aqueous solubility.
  • Thermal Stability: Nitro-furyl and thiazole-containing analogs exhibit higher melting points due to rigid, planar structures .

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for preparing (2-hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone, and what key reagents are involved? A: The compound is typically synthesized via a Baker Venkataram rearrangement followed by cyclization with phenyl hydrazine. Key steps include:

  • Step 1: Preparation of 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione via condensation of substituted acetophenones under acidic conditions .
  • Step 2: Refluxing the diketone with phenyl hydrazine in ethanol/acetic acid (3:1 v/v) for 7 hours to form the pyrazole ring .
  • Purification: Column chromatography (silica gel, ethanol/hexane eluent) and recrystallization yield the final product (~45% yield) .
    Key Reagents: Phenyl hydrazine, glacial acetic acid, ethanol.

Advanced Reaction Optimization

Q: How can reaction conditions be optimized to improve the yield of pyrazole ring formation in this compound? A: Yield optimization involves:

  • Temperature Control: Maintaining reflux temperatures (78–85°C) to ensure complete cyclization without side reactions .
  • Stoichiometric Ratios: A 1:1 molar ratio of diketone to phenyl hydrazine minimizes unreacted intermediates .
  • Catalysis: Adding catalytic acetic acid accelerates imine formation, critical for ring closure .
  • Alternative Solvents: Testing aprotic solvents (e.g., DMF) may enhance solubility of intermediates, though ethanol remains standard due to cost and safety .

Structural Confirmation Techniques

Q: What analytical methods are most reliable for confirming the molecular structure of this compound? A: A multi-technique approach is essential:

  • X-ray Crystallography: Resolves bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl rings) .
  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons appear as multiplets (δ 6.8–7.6 ppm), with methoxy (-OCH₃) as a singlet at δ 3.8 ppm .
    • ¹³C NMR: Carbonyl (C=O) signals at δ 190–195 ppm confirm ketone functionality .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 380.84 for C₂₀H₁₃ClN₂O₂S analogs) validate molecular weight .

Biological Activity Screening

Q: What methodologies are recommended for preliminary evaluation of this compound’s bioactivity? A: Initial screens should include:

  • Enzyme Inhibition Assays: Test against cyclooxygenase (COX) or lipoxygenase (LOX) using UV-Vis spectroscopy to monitor substrate conversion .
  • Antimicrobial Testing: Agar diffusion assays (e.g., against E. coli or S. aureus) with zones of inhibition measured at 24–48 hours .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values .
    Note: Structure-activity relationships (SAR) can be probed by modifying substituents (e.g., replacing methoxy with nitro groups) .

Advanced Data Contradictions

Q: How should researchers address discrepancies in spectroscopic data between synthesized batches? A: Contradictions often arise from:

  • Sample Degradation: Hydroxyl groups may oxidize during storage. Use argon-purged vials and store at –20°C .
  • Polymorphism: Different crystal forms (e.g., monoclinic vs. orthorhombic) alter XRD patterns. Hirshfeld surface analysis can identify packing variations .
  • Solvent Artifacts: Residual ethanol in NMR samples shifts peaks. Ensure complete drying under vacuum (<0.1 mbar) .

Computational Modeling Applications

Q: How can DFT calculations complement experimental studies of this compound? A: Density Functional Theory (DFT) aids in:

  • Electron Distribution Mapping: HOMO-LUMO gaps (e.g., 3.5–4.0 eV) predict reactivity sites for electrophilic substitution .
  • Non-Covalent Interactions: Reduced density gradient (RDG) analysis visualizes hydrogen bonds (e.g., O–H⋯N interactions critical for crystal packing) .
  • Thermodynamic Stability: ΔG calculations compare synthetic pathways (e.g., cyclization vs. Schiff base formation) .

Advanced Crystallographic Analysis

Q: What advanced techniques resolve ambiguities in hydrogen bonding networks within the crystal lattice? A: Use:

  • Hirshfeld Surface Analysis: Quantifies intermolecular contacts (e.g., O⋯H/N⋯H interactions contributing >30% to crystal packing) .
  • Difference Fourier Maps: Locate disordered hydroxyl protons with refinement constraints (Uiso = 1.2Ueq) .
  • Temperature-Dependent XRD: Identifies phase transitions (e.g., monoclinic to triclinic) above 200 K .

Stability and Degradation Studies

Q: What protocols ensure compound stability during long-term bioactivity assays? A:

  • Light Sensitivity: Store in amber vials; UV irradiation (λ = 254 nm) accelerates decomposition .
  • pH Stability: Buffered solutions (pH 6–8) prevent ketone hydrolysis. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Thermal Analysis: TGA/DSC reveals decomposition thresholds (e.g., >180°C for pyrolytic breakdown) .

Comparative Studies with Analogues

Q: How do structural modifications (e.g., substituent changes) impact this compound’s properties? A: Case studies show:

  • Methoxy vs. Nitro Groups: Nitro-substituted analogs exhibit stronger COX-2 inhibition (IC₅₀ = 1.2 µM vs. 3.8 µM for methoxy) but lower solubility .
  • Phenyl vs. Thiophene Rings: Thiophene derivatives display redshifted UV-Vis absorption (Δλ = 15 nm) due to extended conjugation .
  • Crystallinity: Bulky substituents (e.g., p-tolyl) reduce melting points by disrupting packing efficiency .

Reproducibility Challenges

Q: What factors most commonly affect reproducibility in synthesizing this compound? A: Critical variables include:

  • Hydrazine Purity: ≥98% phenyl hydrazine minimizes byproducts (e.g., hydrazones) .
  • Reaction Time: Under-refluxing (<6 hours) leaves uncyclized intermediates; over-refluxing (>8 hours) degrades the product .
  • Crystallization Solvent: Ethanol yields larger crystals (≥0.2 mm) vs. acetone, which produces microcrystalline aggregates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.